molecular formula C13H9NO B1611307 2-(4-Cyanophenyl)phenol CAS No. 127703-35-9

2-(4-Cyanophenyl)phenol

Cat. No.: B1611307
CAS No.: 127703-35-9
M. Wt: 195.22 g/mol
InChI Key: QNZKGZMRMGIXKO-UHFFFAOYSA-N
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Description

2’-Hydroxy[1,1’-biphenyl]-4-carbonitrile: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a hydroxyl group at the 2’ position and a nitrile group at the 4 position on the biphenyl structure

Scientific Research Applications

Chemistry: 2’-Hydroxy[1,1’-biphenyl]-4-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science applications .

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s derivatives are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases and conditions .

Industry: In the industrial sector, 2’-Hydroxy[1,1’-biphenyl]-4-carbonitrile is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy[1,1’-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to obtain the desired biphenyl derivative.

Industrial Production Methods: In an industrial setting, the production of 2’-Hydroxy[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxy[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyl group under basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2’-Hydroxy[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the biphenyl structure.

Properties

IUPAC Name

4-(2-hydroxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZKGZMRMGIXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560393
Record name 2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127703-35-9
Record name 2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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